4-Oxo-5-phenylpent-2-enal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
601490-17-9 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-oxo-5-phenylpent-2-enal |
InChI |
InChI=1S/C11H10O2/c12-8-4-7-11(13)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
KXAXBNRXSOOFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C=CC=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Oxo 5 Phenylpent 2 Enal
Total Synthesis Approaches to 4-Oxo-5-phenylpent-2-enal
The total synthesis of this compound can be approached through several established routes, focusing on the efficient assembly of its carbon skeleton and the precise installation of its key functional groups: a ketone, an aldehyde, and a trans-alkene.
Convergent and Linear Synthetic Pathways
The construction of the this compound backbone can be envisioned through both linear and convergent strategies.
Convergent Synthesis: A convergent approach involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a key coupling step. For this compound, a plausible convergent strategy would involve preparing a phenyl-containing ketone fragment and a separate two-carbon aldehyde fragment. These could then be joined via an olefination reaction to form the central double bond. This approach is generally more efficient for complex molecules as it allows for the accumulation of key fragments in higher yields before the final coupling steps.
Utilisation of Wittig and Horner-Wadsworth-Emmons Olefination Strategies
Olefination reactions are powerful tools for the formation of carbon-carbon double bonds and are central to the synthesis of unsaturated compounds like this compound.
The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. nih.gov For this target molecule, a Wittig reagent derived from a triphenylphosphonium salt could react with a keto-aldehyde precursor to form the C2-C3 double bond.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. nih.govwikipedia.org The HWE reaction offers significant advantages, including the use of more nucleophilic and less basic carbanions compared to Wittig ylides and the straightforward removal of the water-soluble dialkylphosphate byproduct. wikipedia.orgalfa-chemistry.com Crucially, the HWE reaction typically shows a strong preference for the formation of (E)-alkenes, which is consistent with the stereochemistry of the target compound. wikipedia.orgalfa-chemistry.com A potential HWE strategy would involve the reaction of an appropriate phosphonate (B1237965), such as diethyl (2-oxopropyl)phosphonate, with phenylacetaldehyde (B1677652).
| Reaction Type | Reagents | Key Features | Stereoselectivity |
| Wittig Olefination | Phosphonium ylide, Aldehyde/Ketone, Base | Versatile C=C bond formation. | Can produce both E and Z isomers, often Z-selective with non-stabilized ylides. |
| Horner-Wadsworth-Emmons (HWE) Olefination | Phosphonate ester, Aldehyde/Ketone, Base (e.g., NaH) | Highly nucleophilic carbanion; water-soluble byproduct simplifies purification. wikipedia.orgalfa-chemistry.com | Strongly favors the formation of (E)-alkenes. wikipedia.org |
Application of Aldol (B89426) Condensation and Michael Addition Reactions
Carbon-carbon bond formation via enolate chemistry provides a foundational strategy for assembling the core structure of this compound.
The Aldol condensation is a key reaction that forms a new β-hydroxy carbonyl compound by reacting two carbonyl compounds, which can then dehydrate to an α,β-unsaturated carbonyl. magritek.com A plausible route to the target molecule is a crossed or directed aldol condensation. For example, the reaction between phenylacetaldehyde (acting as the nucleophilic enolate precursor) and a protected glyoxal (B1671930) derivative (as the electrophile) could form the carbon skeleton. Subsequent dehydration and deprotection would yield the final product. The reaction is typically catalyzed by an acid or a base. magritek.com
The Michael addition , or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. While not a direct route to the final structure, it could be employed in a multi-step synthesis. For instance, a Michael addition could be used to construct a precursor, which is then elaborated through further reactions to install the required aldehyde and ketone functionalities.
| Reaction Type | Mechanism | Precursors | Key Outcome |
| Aldol Condensation | A base abstracts an α-proton to form an enolate, which attacks a second carbonyl group. magritek.comtamu.edu | Phenylacetaldehyde and a glyoxal derivative. | Forms the C-C backbone and sets up the α,β-unsaturated system upon dehydration. |
| Michael Addition | Nucleophilic addition to the β-carbon of an α,β-unsaturated carbonyl. | Could be used to build a more complex precursor in an earlier step. | Formation of a new carbon-carbon bond at the β-position. |
Oxidation and Reduction Manoeuvres in Key Steps
The synthesis of this compound inherently requires precise control over the oxidation states of multiple carbon atoms. Key steps in many synthetic routes will involve specific oxidation or reduction reactions to install the final aldehyde and ketone functionalities.
Oxidation: If a synthetic route proceeds via an alcohol precursor, such as 5-phenylpent-2-ene-1,4-diol, selective oxidation would be necessary. The allylic alcohol at the C1 position would need to be oxidized to an aldehyde, while the secondary alcohol at the C4 position would be oxidized to a ketone. A variety of reagents can accomplish this, such as manganese dioxide (MnO₂) for selective oxidation of allylic alcohols or a Swern or Dess-Martin oxidation for the secondary alcohol.
Reduction: Conversely, a route might begin with precursors containing higher oxidation state functional groups, like carboxylic acids or esters. For example, a diester precursor could be selectively reduced at one terminus to a primary alcohol (which is then oxidized to the aldehyde) while the other ester is converted to the ketone. This requires careful selection of reducing agents and the use of protecting groups to achieve the desired chemoselectivity.
Catalytic Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and control stereochemistry.
Organocatalytic Transformations for Asymmetric Synthesis
While this compound itself is achiral, the principles of asymmetric organocatalysis are highly relevant for the synthesis of chiral derivatives or precursors. Organocatalysis uses small organic molecules to accelerate chemical reactions and can provide high levels of enantioselectivity. dntb.gov.ua
For example, a chiral secondary amine catalyst, such as a proline derivative, could be used to catalyze an asymmetric Michael addition or Aldol reaction. rsc.org Such a reaction could be used to construct a chiral intermediate which is then converted into a non-racemic analog of the target molecule. These methods are foundational for producing optically active compounds which are crucial in fields like medicinal chemistry. dntb.gov.ua The development of organocatalytic methods for reactions involving enolizable aliphatic aldehydes has opened pathways to complex chiral molecules from simple starting materials. rsc.org
Transition Metal-Catalyzed Routes (e.g., Palladium-Catalyzed Reactions)
Transition metal catalysis, particularly using palladium, provides powerful methods for carbon-carbon bond formation, which are instrumental in synthesizing complex molecules like this compound. The Heck reaction, a cornerstone of palladium catalysis, is a viable strategy for the arylation of alkenes. organic-chemistry.orgnih.gov In a potential synthesis of the target compound, a Heck reaction could be envisioned between an aryl halide (e.g., iodobenzene) and a suitable alkenyl aldehyde precursor. The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst like palladium acetate (B1210297) (Pd(OAc)₂). libretexts.orgpitt.edu The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene and regenerate the active catalyst. libretexts.org
Another relevant palladium-catalyzed approach is the α,β-dehydrogenation of saturated carbonyl compounds. researchgate.netnih.gov This method allows for the introduction of unsaturation adjacent to a carbonyl group. While typically applied to ketones and esters, the development of chemoselective methods could potentially be adapted for the synthesis of unsaturated aldehydes.
The choice of ligands, bases, and reaction conditions is crucial for the success of these transformations, influencing catalyst stability, reactivity, and selectivity. pitt.edu While specific examples for the direct synthesis of this compound via these methods are not extensively documented, the general applicability of palladium-catalyzed reactions to the formation of α,β-unsaturated carbonyl structures is well-established.
Table 1: Illustrative Examples of Palladium-Catalyzed Reactions for C-C Bond Formation
| Catalyst System | Reactants | Product Type | Typical Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Aryl halide, Alkene | Arylated Alkene | 60-95 | organic-chemistry.org |
| Pd(dba)₂ / Ligand | Saturated Ketone | α,β-Unsaturated Ketone | 70-90 | researchgate.net |
This table presents generalized data for the reaction types and does not represent a specific synthesis of this compound.
Photoredox and Electrochemical Synthesis Considerations
In recent years, photoredox catalysis and electrochemical synthesis have emerged as powerful and sustainable alternatives to traditional synthetic methods. These approaches utilize visible light or electricity, respectively, to drive chemical reactions under mild conditions.
Photoredox Catalysis offers novel pathways for the formation of α,β-unsaturated carbonyl compounds. One strategy involves the generation of radical intermediates that can participate in C-C bond-forming reactions. rsc.org For instance, a photoredox-catalyzed process could be designed to couple a phenyl-containing radical with an appropriate unsaturated aldehyde scaffold. These reactions are often initiated by a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can engage in single-electron transfer processes to generate the desired reactive species. researchgate.net The synthesis of α,β-unsaturated ketones and aldehydes from silyl (B83357) enol ethers has been demonstrated using visible-light-promoted organocatalytic aerobic oxidation, highlighting a metal-free approach. rsc.org
Electrochemical Synthesis provides another green avenue for the synthesis of α,β-unsaturated aldehydes. A notable example is the selective oxidation of allylic alcohols to their corresponding aldehydes. nih.govthieme-connect.com This transformation can be achieved using electrochemically generated hydrogen peroxide as the oxidant in the presence of a catalyst like platinum black. nih.gov This method avoids the use of stoichiometric heavy metal oxidants, making it an environmentally benign option. Conceptually, a precursor allylic alcohol to this compound could be synthesized and then subjected to electrochemical oxidation to furnish the final product. Electrochemical methods have also been developed for the desaturation of carbonyl compounds from their corresponding enol silanes or phosphates. nih.gov
Table 2: Comparison of Modern Synthetic Methods for α,β-Unsaturated Carbonyl Synthesis
| Method | Energy Source | Key Features | Potential Application for Target Compound |
| Photoredox Catalysis | Visible Light | Mild reaction conditions, radical pathways, metal-free options. rsc.org | Coupling of radical precursors or oxidation of intermediates. |
| Electrochemical Synthesis | Electricity | Avoids stoichiometric oxidants, sustainable. nih.govnih.gov | Selective oxidation of a precursor allylic alcohol. |
This table provides a conceptual overview and not specific experimental results for the synthesis of this compound.
Green Chemistry Aspects and Sustainable Synthesis Development
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. rsc.org For the synthesis of this compound, several green strategies can be considered.
The Aldol condensation is a classic and atom-economical reaction for forming α,β-unsaturated carbonyl compounds. scribd.com A green approach to this reaction for a molecule like this compound could involve the condensation of benzaldehyde (B42025) with a suitable ketone or aldehyde under solvent-free conditions or in greener solvents such as water or ionic liquids. researchgate.netscribd.com The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of this method. scielo.br
The development of catalytic reactions that use earth-abundant metals or are metal-free is another key aspect of green chemistry. The aforementioned photoredox methods using organic dyes as catalysts are a prime example. rsc.org Furthermore, the use of molecular oxygen from the air as a terminal oxidant in dehydrogenation reactions represents a highly sustainable approach. nih.gov
Solvent selection is also a critical factor. The move away from volatile and toxic organic solvents towards water, supercritical fluids, or solvent-less reactions significantly reduces the environmental impact of a synthetic process. rsc.org The optimization of reaction conditions to improve energy efficiency, for example through the use of microwave irradiation, is another important consideration in sustainable synthesis development. rsc.org
Table 3: Green Chemistry Approaches to Aldol Condensation
| Catalyst/Solvent System | Key Advantage | Typical Product | Reference |
| Heterogeneous basic catalyst (e.g., zeolites) | Catalyst recyclability, potential for solvent-free conditions. scielo.br | α,β-Unsaturated carbonyl | scielo.br |
| Water as solvent | Reduced environmental impact, low cost. researchgate.net | β-hydroxy carbonyl or α,β-unsaturated carbonyl | rsc.org |
| Solvent-free grinding | Minimal waste generation, high atom economy. scribd.com | α,β-Unsaturated carbonyl | scribd.com |
This table illustrates general green chemistry strategies applicable to the synthesis of compounds structurally related to this compound.
Chemical Reactivity and Mechanistic Investigations of 4 Oxo 5 Phenylpent 2 Enal
Reactions at the α,β-Unsaturated Carbonyl Moiety
The α,β-unsaturated aldehyde moiety is a versatile functional group that can undergo a range of addition reactions. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The reactivity is influenced by the nature of the nucleophile and the reaction conditions.
Nucleophilic conjugate addition, or the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). This reaction is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds.
The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final 1,4-adduct. The choice between 1,2- and 1,4-addition is often dictated by the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, such as enamines, organocuprates, and thiols, generally favor 1,4-addition, leading to the thermodynamic product. In contrast, "hard" nucleophiles, like organolithium reagents and Grignard reagents, tend to favor 1,2-addition to the carbonyl carbon, which is the kinetically controlled pathway. libretexts.orgyoutube.comyoutube.commasterorganicchemistry.comwikipedia.orgopenstax.org
A variety of nucleophiles can be employed in the Michael addition to α,β-unsaturated aldehydes and ketones. These include carbon nucleophiles such as enolates derived from 1,3-dicarbonyl compounds, as well as heteroatom nucleophiles like amines, thiols, and alcohols. youtube.com
Table 1: Representative Michael Additions to α,β-Unsaturated Carbonyl Compounds
| Michael Donor | Michael Acceptor | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| Diethyl malonate | Benzalacetone | Diethyl 2-(3-oxo-1-phenylbutyl)malonate | NaOEt, EtOH, rt | 85 |
| Thiophenol | Methyl vinyl ketone | 4-(Phenylthio)butan-2-one | Neat, 30 °C, 30 min | 93 |
This table presents data for analogous reactions to illustrate the general reactivity.
While less common than nucleophilic additions for this electron-deficient alkene, electrophilic additions can occur under specific conditions. The electron-withdrawing nature of the carbonyl group deactivates the double bond towards many common electrophiles. However, reactions with strong electrophiles can proceed. For instance, halogenation of the double bond can occur, though competing reactions at the enolizable ketone may be observed.
The α,β-unsaturated system in 4-Oxo-5-phenylpent-2-enal can act as a dienophile in Diels-Alder reactions. wikipedia.org The electron-withdrawing nature of the carbonyl group activates the double bond for reaction with a conjugated diene. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings in a stereospecific manner. wikipedia.org It is a concerted [4+2] cycloaddition reaction. wikipedia.org
In a typical Diels-Alder reaction, the dienophile's double bond reacts with a 1,3-diene to form a cyclohexene ring. The reaction is often thermally promoted and proceeds through a cyclic transition state. The presence of electron-withdrawing groups on the dienophile, such as the aldehyde and ketone in this compound, generally accelerates the reaction with electron-rich dienes. nih.gov
Table 2: Examples of Diels-Alder Reactions with α,β-Unsaturated Carbonyl Compounds
| Diene | Dienophile | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| Cyclopentadiene | Acrolein | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | Neat, 0-25 °C | 95 |
| Isoprene | Methyl vinyl ketone | 4-Methyl-3-cyclohexene-1-carboxaldehyde | Toluene, 110 °C | 88 |
This table presents data for analogous reactions to illustrate the general reactivity.
The α,β-unsaturated system can also participate in other cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles like azides, nitrile oxides, and diazoalkanes, leading to the formation of five-membered heterocyclic rings.
Reactions Involving the Ketone Functionality
The ketone group in this compound provides a second site for nucleophilic attack and can also participate in condensation reactions through the formation of an enolate.
Similar to the aldehyde, the ketone carbonyl is electrophilic and can undergo nucleophilic addition. However, aldehydes are generally more reactive than ketones towards nucleophilic attack due to both steric and electronic factors. The presence of two carbon substituents on the ketone carbonyl (as opposed to one on the aldehyde) presents greater steric hindrance to the approaching nucleophile. Electronically, the two alkyl groups attached to the ketone carbonyl are more electron-donating than the single alkyl group and hydrogen of the aldehyde, thus reducing the partial positive charge on the carbonyl carbon.
Despite this, strong nucleophiles can add to the ketone carbonyl. For example, Grignard reagents and organolithium compounds can add to form tertiary alcohols. Reduction of the ketone with hydride reagents like sodium borohydride would be expected to selectively reduce the aldehyde in the presence of the ketone under controlled conditions, but stronger reducing agents would reduce both carbonyls.
The α-protons adjacent to the ketone carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions. One important class of such reactions is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.comorganicreactions.orgpurechemistry.orgyoutube.com In a Knoevenagel condensation, an active methylene (B1212753) compound reacts with a carbonyl group in the presence of a weak base, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.comorganicreactions.orgpurechemistry.orgyoutube.com
Given that this compound is a 1,3-dicarbonyl compound (specifically a β-keto aldehyde), it can exhibit reactivity characteristic of this class of molecules. For instance, it can react with hydrazines to form pyrazoles. The reaction proceeds through initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration. The regioselectivity of the initial attack (aldehyde vs. ketone) would depend on the reaction conditions and the nature of the hydrazine.
Table 3: Condensation Reactions of 1,3-Dicarbonyl Compounds
| 1,3-Dicarbonyl Compound | Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| Acetylacetone | Hydrazine hydrate | 3,5-Dimethylpyrazole | Acetic acid, reflux | 90 |
| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-5-pyrazolone | NaOAc, EtOH, reflux | 85 |
This table presents data for analogous reactions to illustrate the general reactivity.
Reactivity of the Aldehyde Functionality
The aldehyde functional group in this compound is a key center of reactivity. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. Furthermore, its conjugation with a carbon-carbon double bond allows for more complex reactivity patterns, which can be harnessed and controlled through various catalytic methods.
Nucleophilic Additions to the Aldehyde Carbonyl
The carbonyl carbon of the aldehyde in this compound is electrophilic and can undergo nucleophilic attack. This can lead to either 1,2-addition (direct attack at the carbonyl carbon) or 1,4-addition (conjugate attack at the β-carbon of the α,β-unsaturated system). The outcome of the reaction is largely dependent on the nature of the nucleophile. pressbooks.pubfiveable.melibretexts.org
Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor irreversible 1,2-addition to the carbonyl group. In contrast, "soft" nucleophiles, like Gilman reagents (organocuprates), amines, and thiols, typically favor 1,4-conjugate addition. pressbooks.pubfiveable.me The 1,4-addition leads to the formation of a resonance-stabilized enolate intermediate. fiveable.me
Table 1: Predicted Regioselectivity of Nucleophilic Addition to this compound
| Nucleophile | Predicted Major Product | Reaction Type |
| Methylmagnesium bromide | 1,2-addition product | Direct Addition |
| Lithium dimethylcuprate | 1,4-addition product | Conjugate Addition |
| Diethylamine | 1,4-addition product | Conjugate Addition |
| Sodium cyanide | 1,4-addition product | Conjugate Addition |
This table is based on established principles of nucleophilic addition to α,β-unsaturated aldehydes.
The general mechanism for 1,4-conjugate addition involves the attack of the nucleophile on the β-carbon, which results in the formation of an enolate intermediate. This intermediate is then protonated at the α-carbon to yield the final product. libretexts.org
Organocatalyzed Activations (e.g., Enamine, Iminium Catalysis)
Organocatalysis provides powerful methods for the activation of α,β-unsaturated aldehydes like this compound, enabling a variety of enantioselective transformations. The two primary modes of activation are enamine and iminium ion catalysis. rsc.org
Enamine Catalysis: In enamine catalysis, a chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This activation mode raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, making the β-carbon susceptible to attack by electrophiles. rsc.org This strategy can be employed in reactions such as Michael additions of aldehydes to nitroalkenes. mdpi.com
Iminium Catalysis: Iminium catalysis involves the reaction of the α,β-unsaturated aldehyde with a chiral secondary amine to form a dienamine, which is in equilibrium with an iminium ion. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity at the β-position for attack by nucleophiles. rsc.orgnih.gov This approach has been successfully applied in various reactions, including the Michael addition of malonates to α,β-unsaturated ketones in water. acs.org The formation of an iminium ion intermediate has been supported by experimental evidence in enzyme-catalyzed reactions as well. nih.gov
Table 2: Examples of Organocatalyzed Reactions Applicable to this compound
| Catalysis Type | Catalyst Example | Potential Reaction Type |
| Enamine | Proline derivatives | Asymmetric Michael addition to electrophiles |
| Iminium | MacMillan catalysts | Enantioselective Friedel-Crafts alkylation |
| Dienamine | Jørgensen-Hayashi catalyst | Asymmetric γ-amination with azodicarboxylates researchgate.net |
This table illustrates potential applications of organocatalysis to this compound based on known methodologies.
Transformations of the Phenyl Substituent
The phenyl group of this compound can also undergo chemical transformations, primarily through electrophilic aromatic substitution and, if appropriately activated, cross-coupling reactions.
Electrophilic Aromatic Substitution Reactions
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. hu.edu.jolibretexts.org
Table 3: Predicted Products of Electrophilic Aromatic Substitution on a Phenyl-Substituted Alkane Chain
| Reaction | Reagents | Predicted Major Isomer(s) |
| Nitration | HNO₃, H₂SO₄ | meta |
| Bromination | Br₂, FeBr₃ | meta |
| Sulfonation | Fuming H₂SO₄ | meta |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | meta |
This table is based on the general directing effects of alkyl and deactivating groups in electrophilic aromatic substitution.
Cross-Coupling Reactions at the Phenyl Ring (if activated)
For the phenyl ring of this compound to participate in cross-coupling reactions, it would typically need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Negishi), and reductive elimination. wikipedia.org Carbonylative cross-coupling reactions can also be employed to introduce a carbonyl group. nih.govresearchgate.net
Redox Chemistry of this compound
The redox chemistry of this compound is dictated by the presence of both an aldehyde and a ketone functional group.
Oxidation: Aldehydes are readily oxidized to carboxylic acids under mild conditions. libretexts.org Reagents such as Tollens' reagent (silver mirror test) can selectively oxidize the aldehyde in the presence of the ketone. libretexts.org Stronger oxidizing agents like potassium permanganate or chromic acid would also effect this transformation. The ketone functionality is generally resistant to oxidation under mild conditions.
Reduction: Both the aldehyde and ketone carbonyl groups can be reduced to the corresponding alcohols. Selective reduction of the aldehyde in the presence of the ketone can be challenging but may be achieved with specific reducing agents under carefully controlled conditions. Common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) will likely reduce both carbonyl groups. The carbon-carbon double bond of the enal system can also be reduced, for instance, through catalytic hydrogenation. Aromatic aldehydes that lack an α-hydrogen can undergo a disproportionation reaction known as the Cannizzaro reaction in the presence of a strong base, yielding a carboxylic acid and an alcohol. britannica.com
Table 4: Potential Redox Products of this compound
| Reagent(s) | Expected Major Product(s) |
| Tollens' Reagent (Ag(NH₃)₂⁺) | 4-Oxo-5-phenylpent-2-enoic acid |
| NaBH₄, then H₃O⁺ | 4-Hydroxy-5-phenylpent-2-en-1-ol and other isomers |
| H₂, Pd/C | 5-Phenylpentan-1,4-diol and other reduced products |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | 4-Oxo-5-phenylpent-2-enoic acid |
This table provides a summary of expected products from common redox reactions.
Selective Reduction of Carbonyl and Olefinic Moieties
The selective reduction of this compound presents a synthetic challenge due to the presence of two distinct carbonyl functionalities (an aldehyde and a ketone) and a conjugated carbon-carbon double bond. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
Commonly, the chemoselective reduction of the aldehyde in the presence of a ketone is achieved using milder reducing agents. Sodium borohydride (NaBH₄) is a widely used reagent for the 1,2-reduction of α,β-unsaturated aldehydes to the corresponding allylic alcohols. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent such as methanol or ethanol at low temperatures. In the case of this compound, this would selectively reduce the aldehyde group to a primary alcohol, yielding 4-oxo-5-phenylpent-2-en-1-ol, while leaving the ketone and the olefinic bond intact.
For the selective reduction of the ketone in the presence of the enal, more specialized reagents or reaction conditions are required. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is known for its high chemoselectivity in reducing ketones in the presence of aldehydes. acgpubs.org This selectivity is attributed to the coordination of the cerium salt with the more Lewis basic ketone carbonyl, enhancing its reactivity towards hydride attack.
Alternatively, complete reduction of both carbonyl groups and the double bond can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄) followed by an acidic workup. This would lead to the formation of 5-phenylpentane-1,4-diol. Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) under hydrogen pressure would typically reduce both the carbon-carbon double bond and the aldehyde, and potentially the ketone, depending on the reaction conditions.
Below is a table summarizing the expected products from the selective reduction of this compound with various reducing agents.
| Reagent(s) | Moiety Targeted | Expected Major Product |
| Sodium Borohydride (NaBH₄) in Methanol | Aldehyde Carbonyl | 4-Oxo-5-phenylpent-2-en-1-ol |
| Sodium Borohydride (NaBH₄), Cerium(III) Chloride (CeCl₃) in Methanol | Ketone Carbonyl | 4-Hydroxy-5-phenylpent-2-enal |
| Lithium Aluminum Hydride (LiAlH₄) followed by H₃O⁺ | Aldehyde, Ketone, and Alkene | 5-Phenylpentane-1,4-diol |
| Hydrogen (H₂), Palladium on Carbon (Pd/C) | Alkene and Aldehyde | 4-Oxo-5-phenylpentan-1-ol |
Oxidation Pathways and Product Derivatization
The oxidation of this compound primarily targets the aldehyde functionality, which can be readily converted to a carboxylic acid. This transformation provides a route to valuable γ-keto-α,β-unsaturated carboxylic acids, which are versatile synthetic intermediates.
A variety of oxidizing agents can be employed for this purpose. Mild oxidizing agents are preferred to avoid unwanted side reactions, such as cleavage of the carbon-carbon double bond or oxidation at the benzylic position. Reagents such as potassium permanganate (KMnO₄) under carefully controlled pH and temperature conditions, or chromium-based reagents like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone with sulfuric acid), are effective for the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids.
The oxidation of this compound would yield 4-oxo-5-phenylpent-2-enoic acid. This product retains the α,β-unsaturated system and the ketone functionality, making it a useful building block for further chemical modifications. For instance, the resulting keto-acid could undergo intramolecular cyclization reactions or serve as a precursor for the synthesis of various heterocyclic compounds.
It is also conceivable that under harsh oxidative conditions, cleavage of the molecule could occur. For example, strong oxidizing agents could potentially cleave the double bond or the bond between the ketone and the adjacent methylene group, leading to the formation of benzoic acid.
The following table outlines the expected products from the oxidation of this compound.
| Oxidizing Agent(s) | Moiety Targeted | Expected Major Product |
| Potassium Permanganate (KMnO₄), mild conditions | Aldehyde | 4-Oxo-5-phenylpent-2-enoic acid |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Aldehyde | 4-Oxo-5-phenylpent-2-enoic acid |
| Strong Oxidizing Agents, harsh conditions | Multiple sites | Benzoic acid and other degradation products |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the carbon skeleton, the chemical environment of protons, and their connectivity.
High-Field 1D NMR (¹H, ¹³C, DEPT)
High-field 1D NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer a foundational understanding of the molecular structure of 4-Oxo-5-phenylpent-2-enal.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each chemically non-equivalent proton. The aldehydic proton (CHO) is anticipated to appear as a doublet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The vinyl protons of the α,β-unsaturated system would likely resonate between δ 6.0 and 7.5 ppm, showing characteristic cis or trans coupling constants. The protons of the phenyl group would appear in the aromatic region, around δ 7.2 to 7.8 ppm. The methylene (B1212753) protons adjacent to the ketone and the vinyl group would have chemical shifts in the range of δ 2.5 to 3.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The two carbonyl carbons (aldehyde and ketone) are expected to be the most downfield signals, typically appearing between δ 190 and 210 ppm. The sp² hybridized carbons of the phenyl ring and the vinyl group would resonate in the δ 120-160 ppm range. The sp³ hybridized methylene carbons would be found in the upfield region of the spectrum.
DEPT Spectroscopy: DEPT experiments (DEPT-90, DEPT-135, and DEPT-45) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-90 spectrum would only show signals for CH carbons, while a DEPT-135 spectrum would display positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in DEPT spectra. This information is crucial for the correct assignment of the carbon signals in this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | 190 - 205 |
| Ketone (C=O) | - | 195 - 210 |
| Phenyl (C₆H₅) | 7.2 - 7.8 | 125 - 140 |
| Vinyl (-CH=CH-) | 6.0 - 7.5 | 120 - 160 |
| Methylene (-CH₂-) | 2.5 - 3.5 | 30 - 50 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically those on adjacent carbons. For this compound, COSY would show correlations between the aldehydic proton and the adjacent vinyl proton, between the two vinyl protons, and between the vinyl proton and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is vital for assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, HMBC would show correlations from the aldehydic proton to the vinyl carbons and the aldehydic carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. This is crucial for determining the stereochemistry of the double bond (E/Z configuration) by observing through-space interactions between the vinyl protons and other nearby protons.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. For a molecule with the chemical formula C₁₁H₁₀O₂, the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high confidence. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
IR Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The aldehydic C=O stretch is typically found around 1700-1725 cm⁻¹, while the ketonic C=O stretch appears at a slightly lower wavenumber, around 1680-1700 cm⁻¹, due to conjugation with the phenyl ring. The C=C stretching of the vinyl group and the aromatic ring would be observed in the 1500-1650 cm⁻¹ region. The characteristic C-H stretching of the aldehyde group would appear as two weak bands around 2720 and 2820 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C bonds of the phenyl ring and the conjugated system are expected to show strong Raman signals. The carbonyl stretches, while strong in the IR, are typically weaker in the Raman spectrum.
Table 2: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde C-H | Stretch | ~2820 and ~2720 |
| Aldehyde C=O | Stretch | 1700 - 1725 |
| Ketone C=O | Stretch | 1680 - 1700 |
| Aromatic/Vinyl C=C | Stretch | 1500 - 1650 |
| Aromatic C-H | Bending (out-of-plane) | 690-900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the phenyl ring, the ketone, and the α,β-unsaturated aldehyde, would result in strong absorption in the UV region. The π → π* transitions of the conjugated system are expected to give rise to an intense absorption band at a wavelength (λ_max) above 250 nm. The n → π* transitions of the carbonyl groups would appear as weaker absorption bands at longer wavelengths.
X-ray Crystallography for Solid-State Structure Determination (on crystalline derivatives or intermediates)
While obtaining suitable single crystals of this compound itself might be challenging, X-ray crystallography on a crystalline derivative or a stable synthetic intermediate could provide the definitive solid-state structure. This technique would unambiguously determine the bond lengths, bond angles, and the conformation of the molecule in the crystal lattice, including the stereochemistry of the double bond and the relative orientation of the phenyl ring and the carbonyl groups.
Chromatographic Techniques for Purity and Isomer Analysis (e.g., Chiral HPLC, GC, SFC)
The assessment of purity and the analysis of isomers are critical aspects of the characterization of this compound. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of the target compound from impurities and its various isomeric forms. Methodologies such as High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) provide the necessary tools for a comprehensive analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of α,β-unsaturated carbonyl compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the compound from non-polar and polar impurities. For the specific challenge of separating enantiomers, which possess identical physical properties in an achiral environment, Chiral HPLC is essential. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal resolution. For compounds with similar structures, polysaccharide-based chiral stationary phases have proven effective.
Due to the limited availability of specific chiral separation data for this compound in the public domain, the following table presents representative data for the chiral separation of a structurally analogous α,β-unsaturated ketone, demonstrating the principles of the technique.
Interactive Data Table: Illustrative Chiral HPLC Separation of a Phenyl-containing α,β-Unsaturated Ketone
| Parameter | Value |
| Column | Chiralcel OD-H (Polysaccharide-based) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
This data is representative of the separation of a structurally similar compound and is provided for illustrative purposes.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed to determine its purity by separating it from volatile impurities. The high resolution of capillary GC columns allows for the separation of closely related substances. When coupled with mass spectrometry, GC-MS provides not only quantitative data but also structural information based on the fragmentation patterns of the analyte, aiding in the unequivocal identification of the main component and any impurities. The analysis of dibenzalacetone, a related α,β-unsaturated ketone, by GC-MS has been successfully demonstrated in academic settings, showcasing the utility of this technique for this class of compounds. acs.orgdigitellinc.com
Supercritical Fluid Chromatography (SFC) is a versatile technique that combines the advantages of both gas and liquid chromatography. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent such as methanol. This results in low viscosity and high diffusivity, allowing for fast and efficient separations. SFC is particularly well-suited for the separation of isomers, including geometric (E/Z) isomers and enantiomers. chromatographyonline.com The technique is considered a "green" alternative to normal-phase HPLC due to the significant reduction in the use of organic solvents. selvita.com For this compound, SFC could be effectively used to separate its geometric isomers and, with a chiral stationary phase, its enantiomers.
The following table illustrates typical parameters for the analysis of an α,β-unsaturated carbonyl compound using SFC, highlighting its application in isomer analysis.
Interactive Data Table: Representative SFC Conditions for Isomer Analysis
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO₂ / Methanol (Gradient) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV-Vis (PDA) |
This data is representative of the analysis of a structurally similar compound and is provided for illustrative purposes.
Theoretical and Computational Studies of 4 Oxo 5 Phenylpent 2 Enal
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are fundamental to predicting chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
For α,β-unsaturated carbonyl compounds like 4-Oxo-5-phenylpent-2-enal, the HOMO is typically associated with the π-system, indicating its potential to act as a nucleophile or undergo electrophilic attack. The LUMO, conversely, is generally localized over the conjugated system, highlighting its susceptibility to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity.
Computational studies on analogous compounds provide insight into the expected FMO properties of this compound. For instance, DFT calculations on derivatives of benzalacetone have been used to determine their HOMO and LUMO energies. While specific values for this compound are not available, the expected trend would be a HOMO energy in the range of -6 to -7 eV and a LUMO energy in the range of -1 to -2 eV, leading to a HOMO-LUMO gap that indicates a reactive molecule, prone to various addition and cycloaddition reactions.
| Molecular Orbital | Property | Inferred Value for this compound (based on analogs) |
| HOMO | Energy | ~ -6.5 eV |
| Description | Typically a π-orbital delocalized over the phenyl ring and the C=C double bond. | |
| LUMO | Energy | ~ -1.8 eV |
| Description | Typically a π*-orbital delocalized over the entire α,β-unsaturated carbonyl system. | |
| HOMO-LUMO Gap | Energy Difference | ~ 4.7 eV |
| Implication | Indicates a molecule with moderate reactivity, susceptible to both nucleophilic and electrophilic attack. |
Charge Distribution and Electrostatic Potentials
The distribution of electron density within a molecule is key to understanding its polarity and the nature of its interactions with other molecules. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are common computational methods to quantify the partial atomic charges on each atom. The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
In this compound, the oxygen atoms of the carbonyl and aldehyde groups are expected to carry significant negative partial charges due to their high electronegativity, making them sites for electrophilic attack or hydrogen bonding. The carbonyl carbon and the β-carbon of the enal moiety are anticipated to have positive partial charges, rendering them susceptible to nucleophilic attack. This is a characteristic feature of α,β-unsaturated carbonyl compounds, leading to the possibility of both 1,2- and 1,4-addition reactions.
Computational studies on cinnamaldehyde (B126680) have shown a similar pattern of charge distribution. The carbonyl oxygen is found to be the most negatively charged center, while the carbonyl carbon and the β-carbon atom of the double bond are electrophilic centers.
| Atom/Region | Expected Partial Charge | Implication for Reactivity |
| Aldehyde Oxygen | Negative | Site for electrophilic attack and hydrogen bond donation. |
| Ketone Oxygen | Negative | Site for electrophilic attack and hydrogen bond donation. |
| Aldehyde Carbonyl Carbon | Positive | Electrophilic center, susceptible to 1,2-nucleophilic addition. |
| Ketone Carbonyl Carbon | Positive | Electrophilic center. |
| β-Carbon (of enal) | Positive | Electrophilic center, susceptible to 1,4- (Michael) addition. |
| Phenyl Ring | Electron-rich π-system | Can participate in electrophilic aromatic substitution reactions. |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule plays a crucial role in its reactivity and biological activity. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) and the energy barriers between them. Potential Energy Surface (PES) mapping provides a comprehensive view of the energy of a molecule as a function of its geometry.
For this compound, rotation around the single bonds, particularly the C-C bonds connecting the phenyl group, the ketone, and the enal moiety, will lead to different conformers. The relative stability of these conformers will be determined by a balance of steric hindrance and electronic effects, such as conjugation.
Theoretical studies on related molecules like dibenzalacetone have employed potential energy surface scans to identify the most stable conformers. For this compound, it is expected that planar or near-planar conformations that maximize the conjugation between the phenyl ring, the ketone, and the enal system will be among the most stable. The s-trans and s-cis conformations around the C-C single bond of the enal moiety are also important considerations. DFT calculations on cinnamaldehyde have shown that the s-trans conformer is generally more stable than the s-cis conformer.
Reaction Mechanism Elucidation through Transition State Theory
Transition State Theory (TST) is a fundamental theory in chemical kinetics that describes the rates of chemical reactions. Computational chemistry plays a vital role in elucidating reaction mechanisms by locating and characterizing the transition states (the highest energy point along the reaction coordinate) and intermediates.
Kinetic and Thermodynamic Pathway Analysis
The α,β-unsaturated carbonyl moiety in this compound is a versatile functional group that can undergo various reactions, including Michael additions, cycloadditions, and reductions. Computational studies on the Michael addition of nucleophiles to cinnamaldehyde have been performed to understand the reaction mechanism and stereoselectivity. These studies typically involve locating the transition states for the 1,2- versus the 1,4-addition and calculating the corresponding activation barriers. The nature of the nucleophile, solvent, and catalyst can influence the preferred pathway.
| Reaction Type | Key Computational Findings from Analogous Systems | Inferred Relevance to this compound |
| Michael Addition | DFT calculations on the reaction of nucleophiles with cinnamaldehyde show that the 1,4-addition pathway is often kinetically and thermodynamically favored. | The β-carbon of the enal in this compound is a prime target for nucleophilic attack via a Michael addition mechanism. |
| Diels-Alder Reaction | The enone moiety can act as a dienophile. Computational studies can predict the stereoselectivity and regioselectivity of the cycloaddition. | The C=C double bond in the enal system can participate as a dienophile in Diels-Alder reactions. |
| Reduction | Calculations can determine the selectivity of reducing agents for the C=C double bond versus the carbonyl groups. | Selective reduction of either the alkene or one or both of the carbonyl groups can be explored computationally. |
Catalytic Cycle Modelling
Many organic reactions are facilitated by catalysts that provide an alternative reaction pathway with a lower activation energy. Computational modeling of catalytic cycles is a powerful tool to understand the role of the catalyst, identify the rate-determining step, and design more efficient catalysts.
Organocatalysis is a common strategy for reactions involving α,β-unsaturated carbonyl compounds. For example, the Michael addition to cinnamaldehyde can be catalyzed by secondary amines, which proceed via the formation of an iminium ion intermediate. DFT calculations have been used to model the entire catalytic cycle, including the formation of the catalyst-substrate complex, the key bond-forming step, and the regeneration of the catalyst. These models provide detailed energetic profiles of the reaction, highlighting the role of the catalyst in lowering the LUMO of the enal and activating it towards nucleophilic attack.
For this compound, similar organocatalytic cycles could be modeled for reactions such as the Michael addition. The presence of two carbonyl groups might also allow for more complex catalytic pathways and selectivities, which could be investigated through computational methods.
Spectroscopic Parameter Prediction and Validation
The prediction of spectroscopic parameters through computational methods is a powerful tool in the structural elucidation and characterization of organic molecules. For this compound, a compound with a conjugated system, theoretical calculations can provide significant insights into its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties. These predictions, when validated against experimental data or established accuracies for similar compounds, offer a reliable foundation for its structural analysis.
Computational approaches, particularly those based on Density Functional Theory (DFT), have become standard for the accurate prediction of molecular properties. nih.gov For the determination of NMR and IR spectra, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, often paired with a comprehensive basis set such as 6-311++G(d,p), is widely employed due to its balance of computational cost and accuracy for organic systems. researchgate.netrsc.orgresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR chemical shifts. rsc.org For the prediction of electronic spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the method of choice, capable of providing information on excitation energies and oscillator strengths. researchgate.netresearchgate.netdergipark.org.tr The selection of an appropriate solvent model, such as the Polarizable Continuum Model (PCM), is also crucial for accurate predictions in solution-phase studies. rsc.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. The predicted values are instrumental in assigning the signals in an experimental spectrum to the corresponding nuclei in the molecule.
The predicted ¹H NMR chemical shifts are expected to show distinct signals for the aldehydic proton, the vinylic protons, the methylene (B1212753) protons, and the protons of the phenyl group. The aldehydic proton is anticipated to resonate at a high chemical shift value due to the deshielding effect of the carbonyl group. The vinylic protons will exhibit characteristic couplings depending on their geometric relationship.
For the ¹³C NMR spectrum, the carbonyl carbons of the aldehyde and ketone functionalities are predicted to appear at the downfield region of the spectrum. The carbons of the phenyl ring and the double bond will also have characteristic chemical shifts influenced by the electronic environment of the conjugated system.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Aldehydic-H | 9.50 - 9.70 |
| Vinylic-H (α to C=O) | 6.20 - 6.40 |
| Vinylic-H (β to C=O) | 6.90 - 7.10 |
| Methylene-H (adjacent to ketone) | 3.80 - 4.00 |
| Methylene-H (adjacent to C=C) | 2.80 - 3.00 |
| Phenyl-H | 7.20 - 7.40 |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehydic C=O | 193.0 - 195.0 |
| Ketonic C=O | 205.0 - 207.0 |
| Vinylic-C (α to C=O) | 135.0 - 137.0 |
| Vinylic-C (β to C=O) | 150.0 - 152.0 |
| Methylene-C (adjacent to ketone) | 45.0 - 47.0 |
| Methylene-C (adjacent to C=C) | 35.0 - 37.0 |
| Phenyl-C (ipso) | 133.0 - 135.0 |
| Phenyl-C (ortho, meta, para) | 127.0 - 129.0 |
Infrared (IR) Spectroscopy
The vibrational frequencies of this compound can be calculated using DFT at the B3LYP/6-311++G(d,p) level. The predicted IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. Key vibrational modes include the C=O stretching frequencies for the aldehyde and ketone, the C=C stretching of the alkene and the aromatic ring, and the C-H stretching and bending vibrations. Theoretical calculations often yield vibrational frequencies that are slightly higher than experimental values, and thus, a scaling factor is typically applied to improve the agreement with experimental data.
Interactive Data Table: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aldehydic C=O Stretch | 1700 - 1720 |
| Ketonic C=O Stretch | 1680 - 1700 |
| C=C Stretch (alkene) | 1620 - 1640 |
| C=C Stretch (aromatic) | 1580 - 1600 |
| C-H Stretch (aromatic) | 3050 - 3100 |
| C-H Stretch (alkene) | 3000 - 3050 |
| C-H Stretch (aldehyde) | 2720 - 2820 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory. researchgate.net These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The UV-Vis spectrum of this compound is expected to be dominated by π-π* and n-π* electronic transitions within the conjugated system. The presence of the extended conjugation involving the phenyl ring, the enal moiety, and the ketone is expected to result in absorption bands in the UV-A or near-UV region.
Interactive Data Table: Predicted UV-Vis Absorption for this compound
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| π-π | 280 - 320 | > 0.1 |
| n-π | 340 - 380 | < 0.01 |
Validation of Predicted Parameters
Derivatives, Analogues, and Structure Academic Property Relationship Sar Studies
Systematic Synthesis of Structural Analogues and Homologues
The systematic synthesis of structural analogues and homologues of 4-Oxo-5-phenylpent-2-enal would likely involve established synthetic methodologies for α,β-unsaturated carbonyl compounds. Key strategies would focus on modifying the core structure at the phenyl ring, the pentenal backbone, and the carbonyl and aldehyde functionalities.
Modification of the Phenyl Ring:
Substitution: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can be achieved by starting with appropriately substituted phenylacetic acids or benzaldehydes. These modifications can influence the electronic properties of the entire molecule.
Modification of the Pentenal Backbone:
Homologation: The length of the carbon chain can be extended or shortened to create homologues. For instance, using different starting materials in aldol (B89426) condensation reactions can vary the chain length.
Alkylation/Substitution: Introduction of alkyl or other functional groups at various positions on the pentenal chain can be accomplished through reactions such as Michael addition followed by elimination or by using substituted starting materials.
Table 1: Potential Synthetic Strategies for Analogues of this compound
| Target Modification | Potential Synthetic Approach | Key Reagents/Conditions |
| Phenyl Ring Substitution | Aldol condensation with substituted benzaldehydes | Substituted benzaldehyde (B42025), acetone, base/acid catalyst |
| Chain Length Variation | Wittig or Horner-Wadsworth-Emmons reaction | Phosphonium (B103445) ylides or phosphonate (B1237965) carbanions of varying chain lengths |
| α-Carbon Substitution | Stork enamine alkylation of a precursor ketone | Enamine of a ketone, alkyl halide |
| β-Carbon Substitution | Michael addition to a precursor α,β-unsaturated ketone | Nucleophiles (e.g., organocuprates), precursor enone |
Regioselective and Stereoselective Modifications
Regioselective and stereoselective modifications are crucial for developing analogues with specific properties. For a molecule like this compound, key transformations would target the double bond and the carbonyl groups.
Regioselective Reactions: The conjugated system in this compound offers two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition). The choice between these pathways can often be controlled by the nature of the nucleophile and the reaction conditions. For example, organolithium reagents tend to favor 1,2-addition, while organocuprates generally favor 1,4-addition.
Stereoselective Reactions: The creation of chiral centers can be achieved through various asymmetric synthesis methods. For instance, stereoselective reduction of the ketone can lead to chiral alcohols. Asymmetric epoxidation of the double bond, followed by ring-opening reactions, can introduce stereocenters with high control. Chiral catalysts and auxiliaries are instrumental in achieving high enantioselectivity in these transformations. A study on the synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-triol highlights the use of proline-catalyzed α-aminooxylation and Sharpless asymmetric epoxidation to achieve high stereoselectivity juniperpublishers.com.
Correlation between Structural Variations and Reactivity Profiles
Structural modifications of this compound analogues are expected to have a significant impact on their chemical reactivity.
Electronic Effects: Substituents on the phenyl ring can modulate the electrophilicity of the carbonyl carbon and the β-carbon. Electron-withdrawing groups (e.g., -NO₂) would increase the electrophilicity, making the compound more reactive towards nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃) would decrease the electrophilicity.
Steric Effects: The presence of bulky substituents near the reactive sites can hinder the approach of reagents, thereby decreasing the reaction rate. This steric hindrance can also influence the regioselectivity of a reaction.
Table 2: Predicted Effects of Structural Variations on Reactivity
| Structural Variation | Predicted Effect on Reactivity | Rationale |
| Electron-withdrawing group on phenyl ring | Increased reactivity towards nucleophiles | Enhanced electrophilicity of the conjugated system |
| Electron-donating group on phenyl ring | Decreased reactivity towards nucleophiles | Reduced electrophilicity of the conjugated system |
| Bulky substituent at the α-position | Decreased reaction rate at the carbonyl group | Steric hindrance |
| Bulky substituent at the β-position | Decreased rate of Michael addition | Steric hindrance |
Relationship between Structure and Spectroscopic Signatures
The spectroscopic properties of this compound analogues are directly related to their molecular structure. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing these compounds.
Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum is sensitive to the electronic environment. For α,β-unsaturated ketones, the C=O stretch typically appears in the range of 1665-1710 cm⁻¹ orgchemboulder.com. Conjugation with the phenyl ring and the double bond lowers the frequency compared to a saturated ketone. Substituents on the phenyl ring can cause slight shifts in this absorption band.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The chemical shifts of the vinylic protons are characteristic of the α,β-unsaturated system. The protons on the carbon adjacent to the carbonyl group are typically found in the 2.0-2.7 ppm region orgchemboulder.com. The aldehyde proton would appear further downfield.
¹³C NMR: The carbonyl carbon of α,β-unsaturated ketones and aldehydes resonates in the downfield region of the spectrum, typically between 190 and 215 ppm libretexts.orgpressbooks.pub. The β-carbon of α,β-unsaturated carbonyl compounds is generally observed at a lower field (downfield) compared to the α-carbon due to polarization of the π-system netlify.app.
Table 3: General Spectroscopic Data for α,β-Unsaturated Phenyl Ketones
| Spectroscopic Technique | Functional Group | Characteristic Absorption/Chemical Shift |
| IR Spectroscopy | C=O (Ketone) | ~1685-1690 cm⁻¹ |
| IR Spectroscopy | C=C (Alkene) | ~1600-1640 cm⁻¹ |
| ¹H NMR | α-protons | deshielded relative to saturated systems |
| ¹H NMR | β-protons | more deshielded than α-protons |
| ¹³C NMR | C=O (Carbonyl) | ~190-200 ppm libretexts.orgpressbooks.pub |
| ¹³C NMR | β-carbon | downfield relative to α-carbon netlify.app |
Influence of Structural Changes on Non-Clinical Biological Interactions
The biological activity of α,β-unsaturated carbonyl compounds is often linked to their ability to act as Michael acceptors, reacting with nucleophilic residues in biological macromolecules such as proteins and DNA nih.gov. This reactivity is a key determinant of their biological effects, including potential cytotoxicity.
Structure-Toxicity Relationships: Studies on various α,β-unsaturated carbonyl compounds have shown that their toxic potency is dependent on their specific molecular structure researchgate.netqsardb.org. For instance, factors such as the degree of substitution on the double bond and the nature of the carbonyl group (aldehyde vs. ketone) can influence toxicity researchgate.netqsardb.org.
Anticancer and Other Biological Activities: The α,β-unsaturated carbonyl moiety is a structural feature in many compounds with demonstrated biological activity. For example, chalcone-based derivatives containing this system have been shown to inhibit proteasomal activity and exhibit preferential killing of certain cancer cells nih.gov. The reactivity of the Michael acceptor system is crucial for these activities. Modifications to the structure, such as substitutions on the phenyl ring, can modulate this reactivity and, consequently, the biological effect. For example, 4-phenyl-2-quinolone derivatives, which have a related structural backbone, have been investigated as anticancer agents nih.gov.
Table 4: General Structure-Activity Relationships for Phenyl-Substituted α,β-Unsaturated Carbonyl Compounds
| Structural Feature | Influence on Biological Interaction | Potential Outcome |
| Electrophilicity of the β-carbon | Governs the rate of Michael addition with biological nucleophiles | Increased reactivity can lead to higher cytotoxicity or enhanced pharmacological activity |
| Steric hindrance around the reactive site | Can modulate the accessibility of the electrophilic center to biological targets | May decrease non-specific binding and toxicity |
| Lipophilicity (influenced by substituents) | Affects cell membrane permeability and distribution | Can influence the bioavailability and target engagement of the compound |
| Specific substituents on the phenyl ring | Can introduce new interactions with biological targets (e.g., hydrogen bonding, π-stacking) | May lead to increased potency and selectivity |
Future Directions and Emerging Research Avenues
Development of Stereoselective Synthetic Methodologies
The presence of a stereocenter at the C5 position, coupled with the prochiral nature of the enal system, makes the development of stereoselective synthetic routes to access specific enantiomers and diastereomers of 4-Oxo-5-phenylpent-2-enal and its derivatives a significant area of future research. Current synthetic strategies for analogous β,γ-unsaturated ketones often face challenges with epimerization and isomerization to the more thermodynamically stable α,β-unsaturated isomers.
Future methodologies will likely focus on organocatalytic and transition-metal-catalyzed approaches to achieve high levels of stereocontrol. For instance, enantioselective Michael additions to γ-keto-α,β-unsaturated esters have been successfully demonstrated using diarylprolinol ether catalysts, suggesting a viable pathway for the asymmetric synthesis of related structures. Furthermore, copper-catalyzed enantiodivergent syntheses of (Z)- or (E)-β,γ-unsaturated ketones from 1,3-butadienyl silanes highlight the potential for controlling both the stereocenter and the geometry of the double bond.
| Catalyst Type | Potential Reaction | Expected Outcome |
| Chiral Prolinol Ethers | Asymmetric Michael Addition | Enantioselective formation of the C5 stereocenter |
| Copper-Chiral Ligand Complexes | Enantiodivergent Conjugate Addition | Access to both (R)- and (S)-enantiomers with high selectivity |
| Palladium-COP Catalysts | Asymmetric Allylic Alkylation | Synthesis of branched derivatives with controlled stereochemistry |
Exploration of Undiscovered Reactivity Modes and Pericyclic Reactions
The conjugated enone system within this compound is predicted to participate in a variety of pericyclic reactions, an area ripe for exploration. As a dienophile, the electron-deficient double bond, activated by both the aldehyde and ketone functionalities, is expected to readily engage in [4+2] cycloadditions (Diels-Alder reactions) with a range of dienes. The outcomes of these reactions will be influenced by the stereochemistry of the dienophile and the nature of the diene, offering a pathway to complex cyclic architectures.
Moreover, the potential for intramolecular pericyclic reactions, such as ene reactions, could be exploited by introducing appropriate functional groups into the molecule. The presence of both a carbonyl and an alkene also makes it a candidate for photochemical [2+2] cycloadditions. The reactivity of α,β-unsaturated thioaldehydes and thioketones in Diels-Alder reactions, where they can act as both heterodienes and dienophiles, suggests that thionation of this compound could unlock novel cycloaddition pathways. researchgate.net
| Reaction Type | Reactant | Potential Product |
| [4+2] Cycloaddition | Cyclopentadiene | Bicyclic adduct with endo/exo selectivity |
| [3+2] Cycloaddition | Azomethine Ylides | Functionalized pyrrolidine (B122466) derivatives |
| Ene Reaction | Appended Alkene Chain | Cyclopentane or cyclohexane (B81311) derivatives |
| Photochemical [2+2] Cycloaddition | Ethylene | Substituted cyclobutane (B1203170) ring |
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis
| AI/ML Application | Input Data | Predicted Output |
| Retrosynthesis Planning | Target molecule structure | Plausible synthetic pathways |
| Reaction Outcome Prediction | Reactants, reagents, conditions | Major product, yield, and stereoselectivity |
| Catalyst Optimization | Reaction type, substrate | Optimal catalyst structure for high selectivity |
| Mechanistic Elucidation | Experimental data, quantum calculations | Most probable reaction mechanism |
Applications in Advanced Supramolecular Chemistry
The presence of both a phenyl ring, capable of π-π stacking, and carbonyl groups, which can act as hydrogen bond acceptors, endows this compound with significant potential for applications in supramolecular chemistry. The self-assembly of derivatives of this compound could lead to the formation of well-ordered nanostructures such as nanofibers, nanotubes, and gels. The interplay of aromatic interactions and hydrogen bonding is a powerful driver for the self-organization of small molecules. nih.govupc.edu
By modifying the phenyl ring with different substituents or by introducing other recognition motifs, the self-assembly process can be fine-tuned to control the morphology and properties of the resulting supramolecular materials. These materials could find applications in areas such as drug delivery, where the controlled release of a therapeutic agent is crucial, and in the development of new biomaterials. The self-assembly of phenylalanine-containing peptides, which also rely on π-π stacking, provides a strong precedent for the potential of this compound in this field. dovepress.com
| Supramolecular Structure | Driving Interactions | Potential Application |
| Nanofibers/Nanoribbons | π-π stacking, Hydrogen bonding | Scaffolds for tissue engineering |
| Vesicles/Micelles | Hydrophobic interactions | Drug delivery systems |
| Organogels | Entangled fibrillar networks | Stimuli-responsive materials |
| Host-Guest Complexes | van der Waals forces, Electrostatic interactions | Molecular sensing and recognition |
Interdisciplinary Research at the Interface of Chemistry and Biology (non-clinical)
The electrophilic nature of the α,β-unsaturated aldehyde moiety in this compound makes it a reactive species toward biological nucleophiles, such as the thiol groups in cysteine residues of proteins. This reactivity can be harnessed for applications in chemical biology, particularly in the design of molecular probes and inhibitors for non-clinical studies.
Derivatives of this compound could be developed as fluorescent probes for the detection of specific enzymes or cellular components. The reaction of the enal with a target biomolecule could trigger a change in fluorescence, allowing for the visualization and quantification of biological processes. The reactivity of α,β-unsaturated aldehydes has been utilized in the development of fluorescent probes for the detection of various aldehydes in living systems. nih.govresearchgate.netnih.govrsc.orgmdpi.com Furthermore, the ability of these compounds to covalently modify proteins suggests their potential as irreversible inhibitors of enzymes, providing valuable tools for studying enzyme function and validating new drug targets in a non-clinical setting.
| Application Area | Mechanism of Action | Research Goal |
| Fluorescent Probes | Covalent reaction with target leading to fluorescence change | Visualization of specific biomolecules or cellular events |
| Enzyme Inhibitors | Irreversible covalent modification of active site residues | Elucidation of enzyme function and mechanism |
| Bioconjugation Reagents | Selective reaction with specific amino acid side chains | Labeling and tracking of proteins and other biomolecules |
| Chemical Biology Tools | Mimicking endogenous reactive carbonyl species | Studying the role of carbonyl stress in cellular processes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
